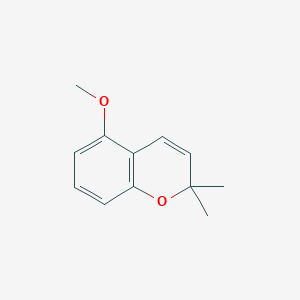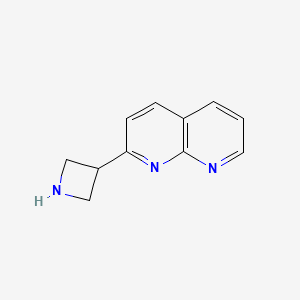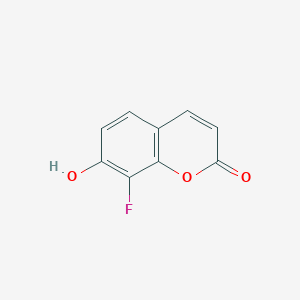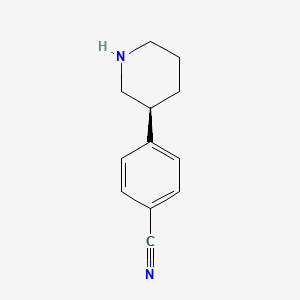![molecular formula C12H11NO B11908903 3,4-Dihydro-2H-pyrano[3,2-b]quinoline](/img/structure/B11908903.png)
3,4-Dihydro-2H-pyrano[3,2-b]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-二氢-2H-吡喃并[3,2-b]喹啉是一种杂环化合物,具有稠合的吡喃喹啉结构。
准备方法
合成路线和反应条件: 3,4-二氢-2H-吡喃并[3,2-b]喹啉的合成通常涉及多组分反应。 一种有效的方法包括一锅三组分反应,涉及2-氯喹啉-3-甲醛、1-苯基-2-(1,1,1-三苯基-λ5-膦亚基)乙烷-1-酮(维蒂希试剂)和活性亚甲基化合物,如苯甲酰乙腈、二甲酮或4-羟基香豆素 。 该反应通过迈克尔加成和分子内环化进行,以优异的产率 (65-98%) 生成所需产物,无需金属催化剂 .
工业生产方法: 关于 3,4-二氢-2H-吡喃并[3,2-b]喹啉的工业生产方法,文献资料并不多。多组分反应的原理以及使用易得的起始原料表明,可扩展生产是可行的。
化学反应分析
反应类型: 3,4-二氢-2H-吡喃并[3,2-b]喹啉会发生各种化学反应,包括:
氧化: 该化合物可以被氧化生成喹啉衍生物。
还原: 还原反应可以生成二氢喹啉衍生物。
取代: 亲电和亲核取代反应可以在喹啉环上引入各种官能团。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在适当条件下使用卤素、卤代烷和亲核试剂等试剂。
科学研究应用
化学: 它是合成更复杂杂环化合物的构建块。
生物学: 该化合物具有生物活性,包括抗癌、抗菌和抗真菌特性.
医药: 由于其能够与各种生物靶标相互作用,因此正在研究其作为治疗剂的潜力。
作用机制
3,4-二氢-2H-吡喃并[3,2-b]喹啉的作用机制涉及其与酶和受体等分子靶标的相互作用。该化合物可以抑制特定酶或调节受体活性,从而导致其观察到的生物学效应。 确切的途径和靶标因具体应用和使用的衍生物而异 .
类似化合物:
吡喃并[2,3-b]喹啉: 另一种具有相似结构特征的稠合杂环化合物。
苯并[h]吡喃并[2,3-b]喹啉: 一种相关的化合物,其苯环稠合到吡喃喹啉结构上.
独特性: 3,4-二氢-2H-吡喃并[3,2-b]喹啉由于其特定的稠合方式以及由此产生的电子性质而具有独特性。
相似化合物的比较
Pyrano[2,3-b]quinoline: Another fused heterocyclic compound with similar structural features.
Benzo[h]pyrano[2,3-b]quinoline: A related compound with a benzene ring fused to the pyranoquinoline structure.
Uniqueness: 3,4-Dihydro-2H-pyrano[3,2-b]quinoline is unique due to its specific fusion pattern and the resulting electronic properties.
属性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
3,4-dihydro-2H-pyrano[3,2-b]quinoline |
InChI |
InChI=1S/C12H11NO/c1-2-5-10-9(4-1)8-12-11(13-10)6-3-7-14-12/h1-2,4-5,8H,3,6-7H2 |
InChI 键 |
FAKQOZFDTFHINK-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=NC3=CC=CC=C3C=C2OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11908883.png)
![Cyclopenta[b][1]benzopyran-1(2H)-one, 3,3a-dihydro-](/img/structure/B11908889.png)

![(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11908897.png)

![4-Methyl-5H-indeno[1,2-b]pyridine](/img/structure/B11908905.png)
